CP-99994 Exhibits a Short Duration of In Vivo Action Compared to Long-Acting NK1 Antagonists
The functional reversibility of NK1 receptor antagonism is a key differentiator among antagonists. CP-99994 displays rapid functional reversibility, leading to a transient in vivo effect. In the gerbil foot tap (GFT) assay, CP-99994 (3 µmol/kg, i.p.) achieved 100% inhibition at 15 minutes post-administration, but this effect declined rapidly thereafter, correlating with a sharp drop in brain levels [1]. This contrasts sharply with aprepitant (3 µmol/kg, i.p.), which maintained 100% inhibition for 48 hours, despite brain compound levels being undetectable after 24 hours [1]. ZD6021 (10 µmol/kg, i.p.) exhibited an intermediate duration, with efficacy lasting 4 hours [1].
| Evidence Dimension | Duration of in vivo target engagement/efficacy |
|---|---|
| Target Compound Data | CP-99994: 100% inhibition of GFT at 15 min, rapid decline; in vitro effect over within 30 min |
| Comparator Or Baseline | Aprepitant: 100% inhibition for 48 h; ZD6021: efficacy for 4 h; in vitro 50% inhibition for >60 min |
| Quantified Difference | CP-99994's effect duration is orders of magnitude shorter than aprepitant and significantly shorter than ZD6021. |
| Conditions | Gerbil foot tap (GFT) model in vivo; Ca2+ mobilization assay in human U373MG cells in vitro. |
Why This Matters
This property makes CP-99994 an ideal tool for studies requiring acute, reversible NK1 receptor blockade, as opposed to long-lasting antagonists like aprepitant which are better suited for chronic models or therapeutic applications where sustained target coverage is desired.
- [1] Lindstrom E, von Mentzer B, Pahlman I, et al. Neurokinin (NK)1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy. J Pharmacol Exp Ther. 2007;322(3):1286-93. View Source
